Methyl 3-(acetamidomethyl)benzoate Methyl 3-(acetamidomethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1824354-81-5
VCID: VC11689250
InChI: InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
SMILES: CC(=O)NCC1=CC(=CC=C1)C(=O)OC
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Methyl 3-(acetamidomethyl)benzoate

CAS No.: 1824354-81-5

VCID: VC11689250

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(acetamidomethyl)benzoate - 1824354-81-5

Description

Synthesis

Methyl 3-(acetamidomethyl)benzoate can be synthesized through various methods, with high yields achievable under optimized conditions. A common approach involves the following steps:

  • Starting Material: Methyl 3-(bromomethyl)benzoate.

  • Reaction: The bromomethyl group is treated with acetamide in the presence of a base (e.g., potassium carbonate).

  • Solvent: Reaction typically performed in polar aprotic solvents like dimethylformamide (DMF).

  • Yield Optimization: Reaction temperature and time are controlled to enhance yield.

General Reaction Scheme

Methyl 3-(bromomethyl)benzoate+AcetamideBaseMethyl 3-(acetamidomethyl)benzoate\text{Methyl 3-(bromomethyl)benzoate} + \text{Acetamide} \xrightarrow{\text{Base}} \text{Methyl 3-(acetamidomethyl)benzoate}

This synthetic route highlights the compound's accessibility for laboratory-scale production.

Applications

Methyl 3-(acetamidomethyl)benzoate serves as a key intermediate in organic synthesis, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

  • The compound's functional groups allow it to be modified into derivatives with potential pharmacological activities.

  • Structural analogs are studied for interactions with enzymes or receptors due to their amide and ester functionalities.

Materials Science

  • Used as a precursor for designing polymers or advanced materials with tailored properties.

Biological Studies

Preliminary studies suggest that compounds with similar structures exhibit binding affinity to biological targets, although specific pharmacological applications for methyl 3-(acetamidomethyl)benzoate remain under investigation.

Comparison with Related Compounds

To understand its unique properties, methyl 3-(acetamidomethyl)benzoate can be compared to structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Methyl 4-(acetamidomethyl)benzoateC11H13NO3C_{11}H_{13}NO_3Substituent at para position; different reactivity.
Methyl 3-(diethylcarbamoyl)benzoateC13H17NO3C_{13}H_{17}NO_3Contains diethylcarbamoyl group; used in herbicides.
Methyl 3-(benzylcarbamoyl)benzoateC15H15NO3C_{15}H_{15}NO_3Benzyl substituent; potential therapeutic uses.

The meta position of the acetamidomethyl group in methyl 3-(acetamidomethyl)benzoate influences its reactivity and distinguishes it from its analogs.

Pharmacological Exploration

  • Investigating the compound's interaction with biological enzymes or receptors.

  • Developing derivatives for potential use in treating metabolic or cardiovascular disorders.

Material Development

  • Exploring its role as a monomer or precursor in polymer chemistry.

  • Studying its thermal stability and mechanical properties when incorporated into materials.

Synthetic Modifications

  • Functionalizing the ester or amide groups to create novel molecules.

  • Optimizing reaction conditions for large-scale synthesis.

CAS No. 1824354-81-5
Product Name Methyl 3-(acetamidomethyl)benzoate
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name methyl 3-(acetamidomethyl)benzoate
Standard InChI InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Standard InChIKey LQGBCGZTMDREDU-UHFFFAOYSA-N
SMILES CC(=O)NCC1=CC(=CC=C1)C(=O)OC
Canonical SMILES CC(=O)NCC1=CC(=CC=C1)C(=O)OC
PubChem Compound 20717921
Last Modified Nov 23 2023

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